molecular formula C27H24N6O2S B7880124 9-(4-methylphenyl)sulfonyl-4,12-diphenyl-3,4,9,11,12-pentazatricyclo[8.3.0.02,6]trideca-1(13),2,5,10-tetraen-5-amine

9-(4-methylphenyl)sulfonyl-4,12-diphenyl-3,4,9,11,12-pentazatricyclo[8.3.0.02,6]trideca-1(13),2,5,10-tetraen-5-amine

Cat. No.: B7880124
M. Wt: 496.6 g/mol
InChI Key: TYKHVNHDTDDJRE-UHFFFAOYSA-N
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Description

6-[(4-methylphenyl)sulfonyl]-2,8-diphenyl-4,5,6,8-tetrahydro-2H-dipyrazolo[3,4-b:3’,4’-d]azepin-3-amine is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-methylphenyl)sulfonyl]-2,8-diphenyl-4,5,6,8-tetrahydro-2H-dipyrazolo[3,4-b:3’,4’-d]azepin-3-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfonyl chlorides, phenylboronic acids, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[(4-methylphenyl)sulfonyl]-2,8-diphenyl-4,5,6,8-tetrahydro-2H-dipyrazolo[3,4-b:3’,4’-d]azepin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to improve reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like halides or alkyl chains .

Scientific Research Applications

6-[(4-methylphenyl)sulfonyl]-2,8-diphenyl-4,5,6,8-tetrahydro-2H-dipyrazolo[3,4-b:3’,4’-d]azepin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(4-methylphenyl)sulfonyl]-2,8-diphenyl-4,5,6,8-tetrahydro-2H-dipyrazolo[3,4-b:3’,4’-d]azepin-3-amine involves its interaction with molecular targets in biological systems. It may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(4-methylphenyl)sulfonyl]-2,8-diphenyl-4,5,6,8-tetrahydro-2H-dipyrazolo[3,4-b:3’,4’-d]azepin-3-amine stands out due to its complex structure, combining multiple aromatic and heterocyclic elements. This complexity provides unique reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

9-(4-methylphenyl)sulfonyl-4,12-diphenyl-3,4,9,11,12-pentazatricyclo[8.3.0.02,6]trideca-1(13),2,5,10-tetraen-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6O2S/c1-19-12-14-22(15-13-19)36(34,35)32-17-16-23-25(29-33(26(23)28)21-10-6-3-7-11-21)24-18-31(30-27(24)32)20-8-4-2-5-9-20/h2-15,18H,16-17,28H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKHVNHDTDDJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(N(N=C3C4=CN(N=C42)C5=CC=CC=C5)C6=CC=CC=C6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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